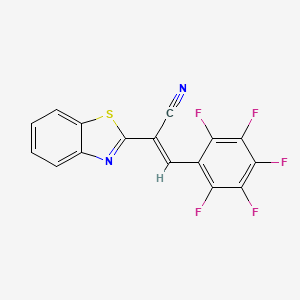

(2E)-2-(1,3-benzothiazol-2-yl)-3-(pentafluorophenyl)prop-2-enenitrile

Description

(2E)-2-(1,3-Benzothiazol-2-yl)-3-(pentafluorophenyl)prop-2-enenitrile is an α,β-unsaturated nitrile derivative characterized by a benzothiazole core conjugated with a pentafluorophenyl group. The compound’s structure combines electron-deficient (pentafluorophenyl) and electron-rich (benzothiazole) moieties, enabling diverse applications in medicinal chemistry and materials science. Its reactivity and biological activity are influenced by the strong electron-withdrawing nature of the pentafluorophenyl substituent, which enhances electrophilicity at the α,β-unsaturated nitrile group .

Properties

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H5F5N2S/c17-11-8(12(18)14(20)15(21)13(11)19)5-7(6-22)16-23-9-3-1-2-4-10(9)24-16/h1-5H/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDDKCSZTXLILQ-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=CC3=C(C(=C(C(=C3F)F)F)F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=C(C(=C(C(=C3F)F)F)F)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H5F5N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-(pentafluorophenyl)prop-2-enenitrile typically involves the following steps:

Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

Introduction of the Pentafluorophenyl Group: This step often involves a cross-coupling reaction, such as a Suzuki or Heck reaction, where a pentafluorophenyl halide is coupled with an appropriate precursor.

Formation of the Prop-2-enenitrile Moiety: This can be done through a Knoevenagel condensation reaction between a benzothiazole aldehyde and a malononitrile derivative.

Industrial Production Methods

While specific industrial methods for this compound are not well-documented, large-scale production would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the nitrile group, converting it to an amine or aldehyde.

Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or aldehydes.

Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has highlighted the potential of benzothiazole derivatives, including (2E)-2-(1,3-benzothiazol-2-yl)-3-(pentafluorophenyl)prop-2-enenitrile, in anticancer therapy. A study demonstrated that compounds containing the benzothiazole moiety exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways related to cancer progression .

Antimicrobial Activity

Benzothiazole derivatives have also shown promising antimicrobial properties. In vitro studies indicated that this compound exhibits significant activity against Gram-positive and Gram-negative bacteria. The compound's efficacy is attributed to its ability to interfere with bacterial cell wall synthesis and function .

Materials Science

Organic Light Emitting Diodes (OLEDs)

The incorporation of benzothiazole derivatives into OLEDs has gained attention due to their luminescent properties. The compound's structure allows for efficient charge transport and light emission, making it a candidate for developing high-performance OLED materials. Studies have reported that devices utilizing such compounds exhibit enhanced brightness and efficiency .

Fluorescent Probes

this compound can also be utilized as a fluorescent probe in biochemical assays. Its strong fluorescence characteristics make it suitable for detecting specific biomolecules in complex biological systems. This application is particularly valuable in cellular imaging and diagnostics .

Organic Electronics

Field Effect Transistors (FETs)

Recent advancements in organic electronics have explored the use of benzothiazole derivatives in field-effect transistors. The compound's electronic properties contribute to improved charge mobility and device stability. Research indicates that incorporating this compound into FETs results in enhanced performance metrics compared to traditional materials .

Data Tables

| Application Area | Key Findings | References |

|---|---|---|

| Medicinal Chemistry | Anticancer and antimicrobial properties | |

| Materials Science | Efficient light emission in OLEDs | |

| Organic Electronics | Improved charge mobility in FETs |

Case Studies

- Anticancer Activity Study : A recent study evaluated the anticancer effects of various benzothiazole derivatives, including this compound, on breast cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations, suggesting a promising therapeutic potential.

- OLED Development : An investigation into the use of benzothiazole derivatives in OLEDs demonstrated that devices incorporating this compound achieved higher luminance levels compared to those using conventional materials.

Mechanism of Action

The mechanism of action for compounds like (2E)-2-(1,3-benzothiazol-2-yl)-3-(pentafluorophenyl)prop-2-enenitrile often involves interactions with specific molecular targets such as enzymes or receptors. The benzothiazole ring can interact with biological macromolecules through π-π stacking or hydrogen bonding, while the pentafluorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The compound shares a common backbone with related derivatives, where variations in the aryl/heteroaryl substituent at the 3-position dictate physicochemical and biological properties. Key analogues include:

Key Observations :

- Planarity and Packing: Derivatives with planar conformations (e.g., dimethylamino analogue ) exhibit strong π-π stacking, while bulkier substituents (e.g., pyrido-pyrimidinone in CCG-63802 ) may reduce crystallinity.

- Reactive α,β-Unsaturated Nitrile : Common in RGS4 inhibitors (e.g., CCG-63802 ), this group enables covalent interactions with cysteine residues, though it complicates specificity in cellular assays.

Physicochemical Properties

- Crystallography: The dimethylamino analogue crystallizes in a planar conformation with intermolecular H-bonding and π-π stacking . In contrast, pentafluorophenyl’s steric bulk may disrupt stacking but enhance solubility in nonpolar solvents.

- Electrochemical Properties: Derivatives with diphenylamino groups (e.g., ) exhibit strong π-π interactions and solvent-dependent HOMO-LUMO gaps (3.5–4.0 eV). Pentafluorophenyl’s electron deficiency likely lowers LUMO energy, favoring electron transport .

Research Implications and Limitations

- Medicinal Chemistry : The pentafluorophenyl group’s stability and electrophilicity make it a candidate for covalent inhibitors, though specificity must be rigorously tested (as seen for CCG-63802 ).

- Materials Science : Enhanced electron transport properties (cf. PCNTC-O ) suggest utility in organic semiconductors.

- Limitations : Reactive acrylonitrile derivatives risk off-target effects, necessitating structural optimization for therapeutic use .

Biological Activity

The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-(pentafluorophenyl)prop-2-enenitrile is a member of the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry based on available literature.

Structure

The molecular structure of This compound includes:

- A benzothiazole moiety, which contributes to its biological properties.

- A pentafluorophenyl group that enhances lipophilicity and may influence biological interactions.

Molecular Formula

The molecular formula is .

Pharmacological Properties

Research indicates that derivatives of benzothiazole exhibit a range of pharmacological activities, including:

- Antibacterial

- Antifungal

- Antitumor

- Analgesic

- Antidepressant

These activities are attributed to the unique structural features of benzothiazole derivatives, which allow them to interact with various biological targets.

The mechanism by which This compound exerts its biological effects often involves:

- Binding to specific enzymes or receptors.

- Modulating biochemical pathways related to disease processes.

Case Studies

- Antitumor Activity : A study demonstrated that benzothiazole derivatives exhibit significant cytotoxicity against cancer cell lines. The presence of the pentafluorophenyl group was noted to enhance this activity, suggesting a structure–activity relationship that warrants further investigation .

- Antibacterial Properties : Another research highlighted the antibacterial efficacy of similar compounds against Gram-positive bacteria. The study indicated that the compound's ability to disrupt bacterial cell membranes contributed to its antibacterial effects .

Synthesis

The synthesis of This compound typically involves several key steps:

- Formation of the benzothiazole ring through cyclization reactions.

- Introduction of the pentafluorophenyl group via electrophilic aromatic substitution.

- Finalization of the prop-2-enenitrile functional group through nucleophilic addition reactions.

Synthesis Overview Table

| Step | Reaction Type | Reactants | Products |

|---|---|---|---|

| 1 | Cyclization | Benzene derivatives + thiourea | Benzothiazole |

| 2 | Electrophilic Substitution | Benzothiazole + pentafluorobenzene | Pentafluorophenyl-benzothiazole |

| 3 | Nucleophilic Addition | Pentafluorophenyl-benzothiazole + nitriles | Target compound |

Comparative Analysis with Similar Compounds

A comparative analysis reveals that compounds structurally similar to This compound often share similar biological activities but vary in potency due to differences in substituents and structural configurations.

Future Directions

Further research is essential to explore:

- The full spectrum of biological activities.

- Detailed mechanisms of action.

- Structure–activity relationships for optimizing therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.